molecular formula C13H17F3N2O2 B12544330 Benzenamine, N-butyl-N-ethyl-4-nitro-3-(trifluoromethyl)- CAS No. 821777-11-1

Benzenamine, N-butyl-N-ethyl-4-nitro-3-(trifluoromethyl)-

Cat. No.: B12544330
CAS No.: 821777-11-1
M. Wt: 290.28 g/mol
InChI Key: ZHBQTIUZZKRUAV-UHFFFAOYSA-N
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Description

Benzenamine, N-butyl-N-ethyl-4-nitro-3-(trifluoromethyl)- is a complex organic compound characterized by the presence of a benzenamine core substituted with butyl, ethyl, nitro, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, N-butyl-N-ethyl-4-nitro-3-(trifluoromethyl)- typically involves multi-step organic reactions. One common approach is the electrophilic aromatic substitution reaction, where the benzenamine core undergoes substitution with butyl and ethyl groups, followed by nitration and trifluoromethylation. The reaction conditions often require the use of strong acids, bases, and specific catalysts to facilitate the substitution and addition reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and alkylation processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. Safety measures are crucial due to the handling of reactive intermediates and hazardous reagents.

Types of Reactions:

    Oxidation: The nitro group in the compound can undergo reduction to form corresponding amines.

    Reduction: The compound can be reduced using hydrogenation or metal hydrides to yield amines.

    Substitution: The aromatic ring can undergo further electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenation can be achieved using halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of nitrobenzenes or nitroso compounds.

    Reduction: Formation of aniline derivatives.

    Substitution: Formation of halogenated benzenamines.

Scientific Research Applications

Benzenamine, N-butyl-N-ethyl-4-nitro-3-(trifluoromethyl)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Medicine: Investigated for its potential use in drug discovery and development.

    Industry: Utilized in the production of dyes, pigments, and advanced materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Benzenamine, N-butyl-N-ethyl-4-nitro-3-(trifluoromethyl)- involves its interaction with specific molecular targets. The nitro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to enzymes or receptors. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • Benzenamine, N-butyl-
  • Benzenamine, N-ethyl-
  • Benzenamine, N,N-dimethyl-4-nitro-

Comparison: Benzenamine, N-butyl-N-ethyl-4-nitro-3-(trifluoromethyl)- is unique due to the presence of both butyl and ethyl groups along with nitro and trifluoromethyl substitutions

Properties

CAS No.

821777-11-1

Molecular Formula

C13H17F3N2O2

Molecular Weight

290.28 g/mol

IUPAC Name

N-butyl-N-ethyl-4-nitro-3-(trifluoromethyl)aniline

InChI

InChI=1S/C13H17F3N2O2/c1-3-5-8-17(4-2)10-6-7-12(18(19)20)11(9-10)13(14,15)16/h6-7,9H,3-5,8H2,1-2H3

InChI Key

ZHBQTIUZZKRUAV-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CC)C1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

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